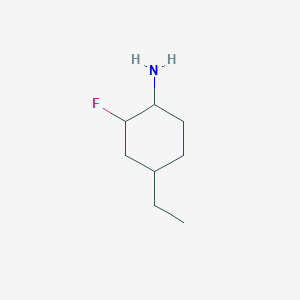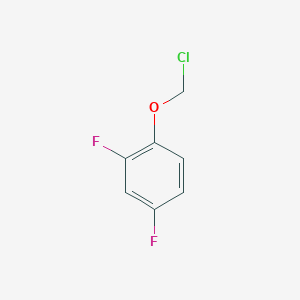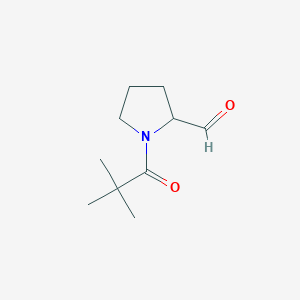
6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol is a pyrimidine derivative with the molecular formula C6H7FN2O This compound is known for its unique structure, which includes an ethyl group at the 6th position and a fluorine atom at the 5th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol typically involves the cyclization of appropriate precursors. One effective method reported involves the use of formamide instead of formamidine acetate. This method provides a new cyclization route for the synthesis of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, its derivatives have been shown to inhibit the growth of cancer cells by interfering with cellular signaling pathways and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-5-fluoro-6-hydroxypyrimidine: Another pyrimidine derivative with similar structural features.
6-Ethyl-5-fluoro-1H-pyrimidin-4-one: A closely related compound with a different functional group at the 4th position.
Uniqueness
6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a fluorine atom on the pyrimidine ring makes it a valuable intermediate for synthesizing various bio-active compounds.
Properties
Molecular Formula |
C6H9FN2O |
|---|---|
Molecular Weight |
144.15 g/mol |
IUPAC Name |
6-ethyl-5-fluoro-1,4-dihydropyrimidin-4-ol |
InChI |
InChI=1S/C6H9FN2O/c1-2-4-5(7)6(10)9-3-8-4/h3,6,10H,2H2,1H3,(H,8,9) |
InChI Key |
SWMQBISPWFLSLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(N=CN1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13162371.png)



![3-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13162392.png)
![1-[1-(Aminomethyl)-2-methylcyclopentyl]ethan-1-ol](/img/structure/B13162405.png)


![1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea](/img/structure/B13162417.png)



![3-Methoxyspiro[3.3]heptane-1-sulfonamide](/img/structure/B13162432.png)

